2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide
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Overview
Description
2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a bromophenyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate alkyne or azide precursor.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominated aromatic compound and a suitable nucleophile.
Attachment of the Sulfanyl Group: The sulfanyl group is attached via a thiolation reaction, where a thiol reacts with the triazole ring.
Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is formed through a condensation reaction between an acyl hydrazide and an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the carbonyl group, potentially yielding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various functionalized aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, the compound’s potential bioactivity makes it a candidate for drug development. It may exhibit antimicrobial, antifungal, or anticancer properties, which can be explored through in vitro and in vivo studies.
Industry
In industry, the compound can be used in the development of specialty chemicals, including agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it versatile for different applications.
Mechanism of Action
The mechanism of action of 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide is likely related to its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide
- 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromophenyl and chlorophenyl groups, along with the triazole and sulfanyl moieties, allows for unique interactions and reactivity compared to similar compounds.
Properties
CAS No. |
330838-57-8 |
---|---|
Molecular Formula |
C22H21BrClN5OS |
Molecular Weight |
518.9 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-chlorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C22H21BrClN5OS/c1-14(2)12-29-21(17-4-8-18(23)9-5-17)27-28-22(29)31-13-20(30)26-25-15(3)16-6-10-19(24)11-7-16/h4-11H,1,12-13H2,2-3H3,(H,26,30)/b25-15+ |
InChI Key |
JLGOOYNAYYAFCY-MFKUBSTISA-N |
Isomeric SMILES |
CC(=C)CN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(=C)CN1C(=NN=C1SCC(=O)NN=C(C)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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